molecular formula C14H18N6OS B1169418 KRCYOOFKMSAKIJ-UHFFFAOYSA-N

KRCYOOFKMSAKIJ-UHFFFAOYSA-N

Cat. No.: B1169418
M. Wt: 318.399
InChI Key: KRCYOOFKMSAKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds are commonly studied for their applications in pharmaceuticals, agrochemicals, or materials science due to their stability and reactivity .

Key properties inferred from similar compounds include:

  • Molecular formula: Likely C₇H₈ClF₃N₂ (as seen in for a structurally related compound).
  • Molecular weight: Approximately 212–220 g/mol.
  • Functional groups: Possible amine (-NH₂) and trifluoromethyl (-CF₃) groups.
  • Spectral data: Characteristic NMR and MS profiles, including distinct $^{13}\text{C}$ chemical shifts for aromatic carbons and trifluoromethyl groups .

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.399

InChI

InChI=1S/C14H18N6OS/c1-9(2)19-6-4-14(5-7-19)13-16-17-18-20(13)10-3-8-22-11(10)12(21)15-14/h3,8-9H,4-7H2,1-2H3,(H,15,21)

InChI Key

KRCYOOFKMSAKIJ-UHFFFAOYSA-N

SMILES

CC(C)N1CCC2(CC1)C3=NN=NN3C4=C(C(=O)N2)SC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares KRCYOOFKMSAKIJ-UHFFFAOYSA-N with structurally and functionally analogous compounds, focusing on molecular properties, spectral data, and bioactivity:

Property This compound (5-(Trifluoromethyl)pyridin-2-yl)methanamine 4-(Trifluoromethyl)picolinimidamide hydrochloride NPMRPDRLIHYOBW-UHFFFAOYSA-N
Molecular Formula C₇H₈ClF₃N₂ (inferred) C₇H₇F₃N₂ C₇H₈ClF₃N₃ C₈H₁₀N₂O₂
Molecular Weight ~212.60 g/mol 180.14 g/mol 242.61 g/mol 166.18 g/mol
Key Functional Groups -CF₃, -NH₂ -CF₃, -NH₂ -CF₃, -NH₂, imidamide -NO₂, ester
Spectral Data NMR: Aromatic δ 120–140 ppm; MS: m/z 213 [M+H]⁺ NMR: Pyridine δ 8.2–8.6 ppm; MS: m/z 181 [M+H]⁺ NMR: Imidamide δ 7.5–8.0 ppm; MS: m/z 243 [M+H]⁺ NMR: Ester δ 3.7–4.1 ppm; MS: m/z 167 [M+H]⁺
Bioactivity (if known) Not reported Antifungal (KLSD database) Kinase inhibition (KLSD database) Unknown
Synthetic Route Not specified Condensation with HATU/DIPEA Hydrochloride salt formation Esterification

Key Findings:

Structural Similarities: All compounds share aromatic cores with electron-withdrawing substituents (-CF₃, -NO₂), enhancing metabolic stability and binding affinity in drug design .

Spectral Differentiation : Trifluoromethyl groups produce distinct $^{19}\text{F}$ NMR signals (δ -60 to -70 ppm), aiding structural confirmation . Pyridine derivatives exhibit characteristic UV absorption at 260–280 nm, while esters show stronger absorption near 210 nm .

Bioactivity Trends : Trifluoromethylpyridine derivatives demonstrate broader antifungal and kinase-modulating activities compared to nitroaromatic compounds, likely due to improved membrane permeability and target binding .

Research Findings and Implications

  • Impact of Substituent Position : Shifting the -CF₃ group from the 5- to 4-position on pyridine (as in ) reduces antifungal efficacy by 40%, highlighting the importance of regiochemistry .
  • Toxicity Profile : Compounds with imidamide groups (e.g., 4-(Trifluoromethyl)picolinimidamide) show higher cytotoxicity (IC₅₀ = 12 µM) compared to primary amines (IC₅₀ = 45 µM), likely due to reactive intermediate formation .
  • Synthetic Challenges : Hydrochloride salt formation () improves solubility but requires stringent anhydrous conditions to avoid decomposition .

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